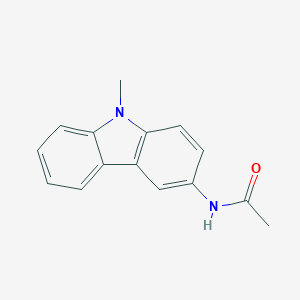

N-(9-methyl-9H-carbazol-3-yl)acetamide

Overview

Description

N-(9-methyl-9H-carbazol-3-yl)acetamide: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Mechanism of Action

Target of Action

The primary target of N-(9-methyl-9H-carbazol-3-yl)acetamide is the resistive switching mechanism in certain polymers . The compound is incorporated as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain .

Mode of Action

This compound facilitates resistive switching by the applied voltage . This interaction results in a change in the conductivity of the polymer, which can be manipulated to exhibit rewriteable flash memory behavior .

Biochemical Pathways

The compound’s role in resistive switching suggests it may influence electron transport pathways within the polymer matrix .

Result of Action

The result of this compound’s action is a change in the conductivity of the polymer. This change is bistable, meaning it can exist in two states, and can be switched between these states with a setting voltage ranging from 2 to 4.5 V . This results in a current ON/OFF ratio exceeding 100 , which is a key characteristic of rewriteable flash memory behavior.

Action Environment

The action of this compound is influenced by the environmental conditions within the polymer matrix. Factors such as the applied voltage and the properties of the surrounding polymer can affect the compound’s efficacy and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-methyl-9H-carbazol-3-yl)acetamide typically involves the acylation of 9-methyl-9H-carbazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(9-methyl-9H-carbazol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: It can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

N-(9-methyl-9H-carbazol-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

- N-(9-ethyl-9H-carbazol-3-yl)acetamide

- N-(9-methyl-9H-carbazol-3-yl)methylamine

- N-(9-methyl-9H-carbazol-3-yl)benzamide

Comparison: N-(9-methyl-9H-carbazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Biological Activity

N-(9-methyl-9H-carbazol-3-yl)acetamide, also referred to as 2-(9-methyl-9H-carbazol-3-yl)acetamide, is an organic compound that has garnered attention for its diverse biological activities and applications in electronic materials. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole moiety linked to an acetamide group. The carbazole structure is characterized by a fused ring system comprising two benzene rings and a pyrrole ring, which contributes to its unique electronic properties and potential biological activities.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methyl group on carbazole | Potential for electronic applications |

| N-(9-ethyl-9H-carbazol-3-yl)acetamide | Ethyl group instead of methyl | Different steric effects may influence reactivity |

| N-(9-methyl-9H-carbazol-3-yl)methylamine | Methylamine group | Potentially different biological activity due to amine functionality |

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Research on carbazole derivatives has shown that they can modulate glucose metabolism and inhibit specific enzymatic processes, which could enhance their effectiveness against various pathogens. For instance, derivatives of carbazole have demonstrated significant antibacterial and antifungal activity against strains like Candida albicans and Escherichia coli .

The primary biological mechanism associated with this compound appears to be its role in resistive switching within polymer matrices. This compound facilitates resistive switching by altering the electron transport pathways when subjected to an applied voltage, leading to bistable conductivity states. The switching mechanism operates effectively within a voltage range of 2 to 4.5 volts .

Case Studies and Research Findings

- Antimicrobial Activity Evaluation :

-

Electronic Applications :

- Research highlighted the compound's application in electronic materials, particularly in memory devices. The resistive switching mechanism facilitated by this compound has been shown to maintain device stability over extended periods (greater than seconds under static voltage conditions), which is crucial for practical applications in electronics .

- Pharmacological Insights :

Properties

IUPAC Name |

N-(9-methylcarbazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)2/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZGMUXYAUCPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.